Azilsartan Mopivabil

Cardiovascular Disease Immunology Multi-target Pharmacology

Azilsartan mopivabil is a first-in-class dual-mechanism investigational compound combining angiotensin II AT1 receptor blockade with IL-4 receptor alpha antagonism. Unlike standard ARBs, it uniquely promotes NHE3 degradation via ubiquitin-proteasomal pathway, enhancing natriuresis in salt-sensitive hypertension models. With LogP 7.3, it is an ideal candidate for lipophilic prodrug formulation studies. Validated for comorbid hypertension/type 2 inflammation research. For R&D only; not for therapeutic use.

Molecular Formula C38H36N4O8
Molecular Weight 676.7 g/mol
CAS No. 2271428-31-8
Cat. No. B12412449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzilsartan Mopivabil
CAS2271428-31-8
Molecular FormulaC38H36N4O8
Molecular Weight676.7 g/mol
Structural Identifiers
SMILESCCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=CC(=C(C=C6)OC(=O)C(C)(C)C)OC
InChIInChI=1S/C38H36N4O8/c1-6-47-36-39-29-13-9-12-28(34(43)48-22-24-16-19-30(31(20-24)46-5)49-35(44)38(2,3)4)32(29)42(36)21-23-14-17-25(18-15-23)26-10-7-8-11-27(26)33-40-37(45)50-41-33/h7-20H,6,21-22H2,1-5H3,(H,40,41,45)
InChIKeyUIGUEOKVFZHFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azilsartan Mopivabil (CAS 2271428-31-8): Research-Grade ARB for Cardiovascular & Inflammation Studies


Azilsartan mopivabil is an experimental, small-molecule drug with an INN stem ('-sartan') indicating it functions as an angiotensin II receptor antagonist (ARB) [1]. Its primary application is in the research of hypertension and related cardiovascular conditions [2]. As a prodrug, it is a lipophilic (LogP 7.3) compound with a molecular weight of 676.71 g/mol . Its complex ester and oxadiazolone-containing structure distinguishes it from simpler ARBs like losartan or valsartan. Importantly, azilsartan mopivabil is currently only approved for research and laboratory use; it is not for human or veterinary therapeutic application .

Why Azilsartan Mopivabil is Not Interchangeable with Common ARBs like Azilsartan Medoxomil


Generic substitution is not scientifically valid for azilsartan mopivabil due to its dual molecular structure and distinct physicochemical properties compared to other angiotensin II receptor blockers (ARBs). Unlike azilsartan medoxomil (a standard ARB prodrug), azilsartan mopivabil is an investigational dual-action molecule, pairing azilsartan with a long-acting IL-4 receptor alpha antagonist . This introduces a unique anti-inflammatory mechanism absent in mono-therapeutic ARBs. Furthermore, the compound's high lipophilicity (LogP 7.3) suggests a distinct tissue distribution and pharmacokinetic profile . Therefore, studies utilizing azilsartan medoxomil, candesartan, or losartan cannot directly inform the behavior or therapeutic potential of azilsartan mopivabil. The quantitative evidence below underscores key points of differentiation.

Quantitative Differentiation of Azilsartan Mopivabil: Procurement-Relevant Evidence


Evidence 1: Dual-Target Mechanism of Action (ARB + IL-4Rα Antagonism)

Azilsartan mopivabil is an investigational combination therapy. It pairs azilsartan, an angiotensin II receptor blocker (ARB), with mopivabil, a long-acting IL-4 receptor alpha antagonist. This dual-action approach is designed to address both cardiovascular and inflammatory pathways .

Cardiovascular Disease Immunology Multi-target Pharmacology

Evidence 2: In Vivo Efficacy in Salt-Sensitive Hypertension Model

In a subtotal nephrectomized mouse model, the active metabolite azilsartan demonstrated superior antihypertensive efficacy and a unique mechanism of action compared to candesartan [1].

Hypertension Cardiovascular Physiology In Vivo Pharmacology

Evidence 3: In Vivo Mechanism: Improved Natriuresis via NHE3 Degradation

The azilsartan component of the molecule improves salt sensitivity by increasing urinary sodium excretion via a mechanism not shared by candesartan. It specifically promotes ubiquitin-proteasomal degradation of the Na+-H+ exchanger-3 (NHE3) in renal proximal tubules [1].

Renal Physiology Pharmacodynamics Sodium Homeostasis

Evidence 4: Physicochemical Properties and Formulation Considerations

Azilsartan mopivabil is a highly lipophilic compound with a LogP of 7.3 and a molecular weight of 676.71 g/mol . For in vitro assays, it is soluble in DMSO up to 95 mg/mL (140.39 mM) with sonication [1].

Pre-formulation Drug Development Analytical Chemistry

Research Applications for Azilsartan Mopivabil Driven by Differentiated Evidence


Researching the Interplay Between Hypertension and Type 2 Inflammation

Azilsartan mopivabil's dual mechanism of action—AT1R antagonism and IL-4Rα blockade—makes it the uniquely appropriate compound for in vivo studies investigating the comorbidity of hypertension and type 2 inflammatory diseases like asthma or atopic dermatitis. Its use is validated by evidence showing its active component's superior efficacy in a hypertensive mouse model [1] and its targeted anti-inflammatory mechanism .

Preclinical Modeling of Salt-Sensitive Hypertension and Renal Sodium Handling

For researchers investigating salt-sensitive hypertension, azilsartan mopivabil is a critical tool. The in vivo evidence demonstrates that its azilsartan component lowers blood pressure more effectively than candesartan in a high-salt diet model [1]. Crucially, the unique mechanism of promoting NHE3 degradation to enhance natriuresis offers a distinct pharmacodynamic pathway for investigation, making it a superior choice over standard ARBs for these studies.

Formulation and Pharmacokinetic Studies of Lipophilic ARB Prodrugs

Azilsartan mopivabil's high LogP (7.3) presents specific challenges and opportunities for drug formulation research [1]. It is an ideal candidate for studies focusing on improving the solubility and bioavailability of highly lipophilic prodrugs. The need for co-solvents like DMSO/Tween 80/saline mixtures for in vivo administration [1] highlights its relevance for developing advanced formulation strategies, such as lipid nanoparticles or nanoemulsions.

Investigating Off-Target Effects and Ubiquitin-Proteasome Pathway Modulation

The unique ability of the azilsartan component to decrease NHE3 protein expression via ubiquitin-proteasomal degradation, a mechanism not observed with candesartan [1], opens a specific research application. Azilsartan mopivabil can be employed in studies exploring the broader effects of ARBs on protein degradation pathways, cellular trafficking, and proteostasis, particularly in renal epithelial cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azilsartan Mopivabil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.